molecular formula C20H18N4O5S B294544 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294544
M. Wt: 426.4 g/mol
InChI Key: ROMQBGFJRLJPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TMTD, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. TMTD is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, enzymes, and receptors. 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to induce apoptosis in cancer cells, which may be related to its interaction with DNA. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's anti-inflammatory properties may be related to its interaction with various enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a range of biochemical and physiological effects. In cancer cells, 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis and inhibit cell proliferation. In bacteria and fungi, 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole disrupts cell membranes and inhibits growth. 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse range of biological activities, making it a potential candidate for various applications. Additionally, 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have low toxicity, making it a safer alternative to other compounds with similar activities. However, one limitation of using 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are many potential future directions for the research and development of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the optimization of its synthesis method to improve yields and purity. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and cellular targets. Finally, the development of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved solubility and bioavailability may expand its potential applications.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with thiosemicarbazide to afford the desired 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound. The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to yield high purity and good yields.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a wide range of potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have antimicrobial activity against a range of bacteria and fungi. Additionally, 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O5S/c1-25-15-9-12(10-16(26-2)17(15)27-3)18-21-22-20-24(18)23-19(30-20)11-4-5-13-14(8-11)29-7-6-28-13/h4-5,8-10H,6-7H2,1-3H3

InChI Key

ROMQBGFJRLJPMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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